molecular formula C15H15ClN2O2S B2355919 N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 75230-50-1

N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B2355919
CAS RN: 75230-50-1
M. Wt: 322.81
InChI Key: LXTKFUSDWSCUJN-SFQUDFHCSA-N
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Description

The compound “N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide” is a sulfonohydrazide derivative with a 4-chlorophenyl group . Sulfonohydrazides are a class of organic compounds known for their reactivity and potential applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a sulfonohydrazide core, with a 4-chlorophenyl group attached to the nitrogen atom and a 4-methylbenzene group attached to the sulfur atom .


Chemical Reactions Analysis

Sulfonohydrazides are known to undergo a variety of chemical reactions, including cyclization reactions to form heterocyclic compounds . The specific reactions that this compound would undergo could depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 4-chlorophenyl and 4-methylbenzene groups could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound has been synthesized and studied for its crystal structure. An example is the synthesis of a similar compound, where the title compound's crystal structure is stabilized mainly through intermolecular N—H⋯O hydrogen bonds, showing a trans conformation of the C=N—N group (Shang, 2007).

Antimicrobial Properties

  • Derivatives of 4-methylbenzenesulfonohydrazide, which include the N-(1-(4-chlorophenyl)ethylidene) variant, have been synthesized and evaluated for antimycobacterial, antibacterial, and antifungal activities. This suggests potential applications in combating microbial infections (Ghiya & Joshi, 2016).

Optical and Electrical Properties

  • Studies on similar compounds have shown potential in optical device applications, such as optical limiters and switches. This is based on their third-order nonlinear optical properties and optical limiting behavior (Naseema et al., 2012).

  • The compound's variants have been investigated for their electronic structural characteristics and third-order nonlinear property using spectroscopic and DFT-based computational studies. This research suggests potential applications in nonlinear electro-optic fields (Sasikala et al., 2017).

Corrosion Inhibition

  • Sulfonohydrazide derivatives, including those similar to the compound , have been explored as corrosion inhibitors for materials like carbon steel. Their effectiveness in protecting against corrosion in acidic media has been demonstrated (Ichchou et al., 2019).

Applications in Organic Synthesis

  • N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, being a sulfonohydrazide, is likely to be used in organic synthesis, particularly in the synthesis of Schiff bases and their metal complexes. These complexes have applications in areas like semiconducting materials (Topal et al., 2021).

properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKFUSDWSCUJN-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

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